molecular formula C19H18F3NO3S B2865719 4-(benzenesulfonyl)-1-[4-(trifluoromethyl)benzoyl]piperidine CAS No. 1797016-13-7

4-(benzenesulfonyl)-1-[4-(trifluoromethyl)benzoyl]piperidine

Cat. No.: B2865719
CAS No.: 1797016-13-7
M. Wt: 397.41
InChI Key: OZZUMTNKCLWTAV-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-1-[4-(trifluoromethyl)benzoyl]piperidine is a complex organic compound that features a piperidine ring substituted with a phenylsulfonyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-1-[4-(trifluoromethyl)benzoyl]piperidine typically involves multi-step organic reactions. One common method includes the reaction of piperidine with phenylsulfonyl chloride to form the phenylsulfonylpiperidine intermediate. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-1-[4-(trifluoromethyl)benzoyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(benzenesulfonyl)-1-[4-(trifluoromethyl)benzoyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-1-[4-(trifluoromethyl)benzoyl]piperidine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-(Phenylsulfonyl)piperidin-1-yl)(4-methylphenyl)methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (4-(Phenylsulfonyl)piperidin-1-yl)(4-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Uniqueness

4-(benzenesulfonyl)-1-[4-(trifluoromethyl)benzoyl]piperidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where enhanced lipophilicity and metabolic stability are desired.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO3S/c20-19(21,22)15-8-6-14(7-9-15)18(24)23-12-10-17(11-13-23)27(25,26)16-4-2-1-3-5-16/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZUMTNKCLWTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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